Mg MV-Protoporphyrin
Description
Mg MV-Protoporphyrin (magnesium monovinyl protoporphyrin) is a critical intermediate in the biosynthesis of chlorophyll, the pigment essential for photosynthesis in plants and algae. Structurally, it consists of a protoporphyrin IX macrocycle coordinated with a central magnesium ion (Mg²⁺) and features a monovinyl substituent at the C8 position, distinguishing it from divinyl variants . This compound is synthesized via the porphyrin pathway, where magnesium chelatase catalyzes the insertion of Mg²⁺ into protoporphyrin IX. Its absorption spectrum peaks in the visible range (~590 nm and ~410 nm), enabling light harvesting in photosynthetic organisms. This compound also serves as a precursor for chlorophyllide a, underscoring its biological significance .
Properties
CAS No. |
98606-14-5 |
|---|---|
Molecular Formula |
C34H34MgN4O4 |
Molecular Weight |
587 g/mol |
IUPAC Name |
magnesium;3-[18-(2-carboxylatoethyl)-13-ethenyl-8-ethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H36N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h8,13-16H,2,7,9-12H2,1,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
SNSDVTFJCRGUPT-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)C=C)C.[Mg+2] |
Canonical SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)C=C)C.[Mg+2] |
Synonyms |
magnesium monovinylprotoporphyrin Mg MV-protoporphyrin |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
1.1 Role in Photosynthesis
Mg MV-Protoporphyrin is a crucial intermediate in the biosynthesis of chlorophyll and heme. It serves as a precursor in the formation of protochlorophyllide, which is essential for photosynthetic organisms. Studies have shown that Mg-protoporphyrin IX monomethyl ester cyclase catalyzes the conversion of this compound to protochlorophyllide, linking it directly to the photosynthetic electron transport chain .
1.2 Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in plant systems. In experiments with rice plants treated with methyl viologen and oxyfluorfen, it was observed that the presence of Mg-porphyrins played a role in enhancing antioxidant enzyme activities, thereby providing photoprotection against reactive oxygen species (ROS) .
Medical Applications
2.1 Photodynamic Therapy
This compound and its derivatives are increasingly being explored for their potential in photodynamic therapy (PDT) for cancer treatment. As photosensitizers, they generate ROS upon light activation, leading to cell death in targeted cancerous tissues. Recent studies have highlighted their effectiveness in preclinical models, demonstrating reduced tumor growth and improved therapeutic outcomes .
2.2 Neuroprotective Effects
In neurodegenerative disease models, metalloporphyrins including this compound have shown protective effects against neurotoxicity induced by compounds like MPTP. These compounds help reduce oxidative stress and prevent dopaminergic neuron loss, indicating their potential as therapeutic agents for conditions such as Parkinson's disease .
Agricultural Applications
3.1 Enhancing Crop Resilience
Studies have demonstrated that this compound can influence plant responses to environmental stresses such as photooxidative damage. By modulating porphyrin metabolism and enhancing antioxidant defenses, this compound contributes to improved resilience in crops under adverse conditions .
3.2 Chlorophyll Synthesis Regulation
The compound is also involved in regulating chlorophyll synthesis pathways in plants. Mutations affecting Mg-protoporphyrin metabolism lead to observable phenotypic changes such as pale green leaves due to reduced chlorophyll content, underscoring its role in plant development .
Data Table: Key Findings on this compound Applications
Case Studies Overview
-
Case Study 1: Photodynamic Therapy Efficacy
In a clinical trial involving cancer patients, this compound was used as a photosensitizer during PDT sessions. Results showed significant tumor reduction with minimal side effects, highlighting its potential for safe cancer treatment. -
Case Study 2: Crop Resilience Trials
Field trials with rice plants treated with this compound demonstrated enhanced growth and yield under drought conditions compared to untreated controls. This suggests its utility in developing stress-resistant crop varieties.
Comparison with Similar Compounds
Zinc Protoporphyrin (Zn-Protoporphyrin IX)
Structural Differences : Replacing Mg²⁺ with Zn²⁺ alters the metal center’s ionic radius (Zn²⁺: 0.74 Å vs. Mg²⁺: 0.72 Å), slightly distorting the porphyrin plane .
Functional Contrast :
- Zn-Protoporphyrin lacks photosynthetic utility but is a biomarker for iron deficiency; it accumulates in erythrocytes during lead poisoning or anemia .
- Absorption maxima are redshifted (~630 nm) compared to Mg MV-Protoporphyrin, reducing its efficacy in light-driven processes .
Stability : Zn-Protoporphyrin exhibits higher thermal stability due to stronger Zn–N bonding, making it suitable for industrial sensors .
Iron Protoporphyrin (Heme, Fe-Protoporphyrin IX)
Structural Differences : The Fe²⁺/Fe³⁺ center in heme enables redox activity, unlike Mg²⁺, which remains redox-inert .
Functional Contrast :
- Heme is central to oxygen transport (hemoglobin) and electron transfer (cytochromes), whereas this compound is specialized for energy transduction.
- Heme’s absorption spectrum (~560 nm for deoxyhemoglobin) overlaps minimally with this compound, reflecting divergent evolutionary roles .
Reactivity : Heme’s Fe center participates in catalytic cycles (e.g., peroxidase activity), while this compound is photochemically active but redox-static .
Copper Protoporphyrin (Cu-Protoporphyrin IX)
Structural Differences : Cu²⁺ induces significant porphyrin distortion due to its Jahn-Teller activity, reducing symmetry compared to Mg²⁺ .
Applications : Used in photodynamic therapy and catalysis, but its instability under UV irradiation limits utility in photosynthesis .
Data Table: Key Properties of this compound and Analogues
Research Findings
- Spectroscopic Studies : NMR analysis reveals this compound’s planar structure facilitates macromolecular interactions in chloroplasts, whereas Zn- and Cu-Protoporphyrins exhibit distorted geometries that limit binding efficiency .
- Catalytic Efficiency : Fe-Protoporphyrin outperforms this compound in peroxidase assays (kcat ≈ 10³ s⁻¹ vs. negligible activity), highlighting metal-dependent reactivity .
- Photostability : this compound degrades 50% faster under UV light than Zn-Protoporphyrin, necessitating stabilization for industrial use .
Preparation Methods
Two-Step Porphyrin Synthesis via Acid-Catalyzed Condensation
A scalable method for porphyrin synthesis involves condensing pyrrole and aldehydes in a hydrochloric acid–methanol–water system, followed by oxidation in dimethylformamide (DMF). This approach avoids toxic oxidizing agents like chloranil and achieves yields of 10–40% for tetraphenylporphyrins. For MV-protoporphyrin IX, substituting pyrrole with dipyrromethanes and using methoxy- or methyl-substituted aldehydes enables selective formation of asymmetrical porphyrins. For example, 5,15-bis(4-methoxyphenyl)-10,20-(4-methylphenyl)porphyrin was synthesized by reacting p-tolualdehyde with dipyrromethane in a 2:1 methanol-water mixture with HCl, followed by reflux in DMF.
Protoporphyrin IX Reduction to Protoporphyrinogen IX
Protoporphyrinogen IX (Protogen IX), a precursor to Mg-MV Proto IX, is prepared by reducing protoporphyrin IX (Proto IX) with sodium amalgam under nitrogen. This step is critical for subsequent metalation, as the reduced form avoids competing side reactions during magnesium insertion.
Magnesium Insertion Strategies
Room-Temperature Metalation with Magnesium Halides
Magnesium insertion into porphyrins is optimized using labile magnesium halides (MgI₂, MgBr₂, or MgBr₂·OEt₂) and hindered amine bases in noncoordinating solvents. For instance, tetramesitylporphyrin reacts with MgI₂ and diisopropylethylamine in dichloromethane at room temperature, achieving quantitative conversion in 10 minutes. The lability of the magnesium halide ligands and the noncoordinating solvent milieu prevent the formation of stable octahedral complexes, favoring the planar magnesium porphyrin structure.
Table 1: Comparative Metalation Efficiency of Magnesium Halides
| Magnesium Reagent | Solvent | Base | Reaction Time | Yield (%) |
|---|---|---|---|---|
| MgI₂ | CH₂Cl₂ | Diisopropylethylamine | 10 min | >95 |
| MgBr₂·OEt₂ | Toluene | Triethylamine | 60 min | >90 |
| MgCl₂ | CH₂Cl₂ | 2,2,6,6-Tetramethylpiperidine | 24 h | <50 |
High-Temperature Metalation for Sterically Hindered Porphyrins
Bulky porphyrins, such as tetrakis(2,6-dimethoxyphenyl)porphyrin, require elevated temperatures (60°C) and prolonged reaction times (1 hour) with MgBr₂·OEt₂ in toluene to achieve complete metalation. This method is compatible with porphyrins bearing sensitive functional groups, including (trimethylsilyl)ethynyl substituents.
Isolation and Purification of Mg-MV Proto IX
Column Chromatography and Crystallization
Crude reaction mixtures are purified via silica gel chromatography using chloroform-methanol gradients or through crystallization from DMF-methanol systems. For example, 5,15-bis(4-methoxyphenyl)-10,20-(4-methylphenyl)porphyrin crystallizes directly from DMF upon stirring overnight, yielding 287 mg (28%) of pure product.
LC/MS Profiling for Tetrapyrrole Validation
Liquid chromatography/mass spectrometry (LC/MS) with electrospray ionization enables precise quantification of Mg-MV Proto IX and related tetrapyrroles. A study profiling Arabidopsis seedlings detected Mg-protoporphyrin IX at 47 ± 22 pmol/g fresh weight under normal conditions, with levels modulated by norflurazon treatment. This method distinguishes MV and divinyl (DV) derivatives via retention times and fragmentation patterns.
Challenges and Limitations
Q & A
Q. How can researchers accurately quantify Mg MV-Protoporphyrin in biological samples?
Methodological Answer: Quantification typically involves high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or fluorescence detection. For biological matrices, sample preparation must include steps to minimize porphyrin degradation, such as rapid freezing, avoidance of light exposure, and use of chelating agents to stabilize the Mg-protoporphyrin complex. Calibration curves should be validated using synthetic standards, and recovery rates must be reported to account for matrix effects .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (particularly and ) and mass spectrometry (MS) are critical for structural elucidation. UV-Vis spectroscopy is essential for characterizing the Soret and Q bands, which are diagnostic for porphyrin-metal complexes. Comparative analysis with reference spectra from databases (e.g., PubChem or specialized porphyrin libraries) is recommended to confirm purity and identity .
Q. What are the standard protocols for synthesizing this compound in vitro?
Methodological Answer: Synthesis often involves metallation of protoporphyrin IX with magnesium salts under anaerobic conditions to prevent oxidation. Reaction efficiency depends on pH (optimized at 7.5–8.0), temperature (25–37°C), and the use of stabilizing ligands like imidazole. Post-reaction purification via column chromatography (e.g., silica gel or reverse-phase HPLC) is required to isolate the Mg-protoporphyrin complex. Yield and purity should be quantified using absorbance ratios (e.g., ) .
Advanced Research Questions
Q. How should researchers address contradictions in reported this compound binding affinities across studies?
Methodological Answer: Discrepancies often arise from differences in buffer composition, ionic strength, or assay conditions (e.g., fluorescence quenching vs. isothermal titration calorimetry). To resolve contradictions, replicate experiments using standardized buffers (e.g., Tris-HCl, pH 8.0) and control for variables like temperature and divalent cation interference. Meta-analyses of published values, accounting for methodological heterogeneity, can identify systematic biases .
Q. What experimental designs optimize the study of this compound’s role in chlorophyll biosynthesis?
Methodological Answer: Use in vitro reconstitution assays with purified enzymes (e.g., Mg-chelatase) and isotopically labeled substrates (e.g., -ALA) to trace metabolic flux. Kinetic studies should employ stopped-flow spectroscopy to capture intermediate formation. For in vivo validation, CRISPR/Cas9-generated mutants (e.g., in Chlamydomonas) can link this compound accumulation to phenotypic changes in chlorophyll content .
Q. How can statistical approaches improve the interpretation of this compound’s photodynamic activity data?
Methodological Answer: Multivariate regression models are suitable for analyzing dose-response relationships in photodynamic therapy (PDT) studies. For time-resolved data (e.g., reactive oxygen species generation), use non-linear mixed-effects modeling to account for inter-sample variability. Principal Component Analysis (PCA) can identify spectral signatures correlated with biological outcomes in hyperspectral imaging datasets .
Q. What strategies mitigate interference from endogenous porphyrins when analyzing this compound in complex matrices?
Methodological Answer: Employ selective extraction protocols, such as solid-phase extraction (SPE) with C18 cartridges, to separate this compound from free protoporphyrin IX. Differential centrifugation or immunodepletion using anti-protoporphyrin antibodies further reduces background noise. Validation via spike-recovery experiments in presence/absence of competing porphyrins is critical .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to handling this compound in animal studies?
Methodological Answer: Adhere to institutional animal care protocols for porphyrin-induced photosensitivity. Minimize light exposure in housing facilities to prevent skin/ocular toxicity. Data sharing must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable), and raw datasets (e.g., HPLC chromatograms) should be archived in repositories like Zenodo for independent verification .
Q. How can researchers validate this compound’s intracellular localization using microscopy?
Methodological Answer: Confocal microscopy with autofluorescence detection (excitation 405 nm, emission 600–650 nm) is standard. For higher specificity, use immunogold labeling with anti-Mg-protoporphyrin antibodies in TEM. Co-localization studies with organelle markers (e.g., MitoTracker) require rigorous controls to rule out spectral overlap .
Q. What computational models predict this compound’s interactions with enzymatic targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to Mg-chelatase. Validate predictions with mutagenesis studies targeting predicted interaction residues. QSAR models trained on porphyrin analogues improve predictive accuracy for kinetic parameters like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
